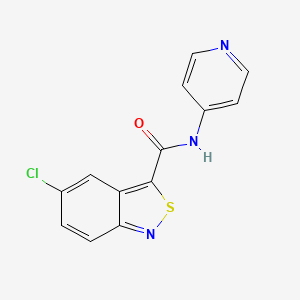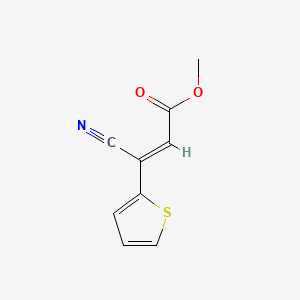
2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . . This compound is characterized by the presence of a cyano group and a thienyl group attached to a propenoic acid ester.
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- typically involves the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The cyano group and thienyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- include:
Methyl 3-cyano-3-(phenyl)acrylate: Similar structure but with a phenyl group instead of a thienyl group.
Ethyl 3-cyano-3-(2-thienyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
2-Propenoic acid, 3-cyano-3-(2-furyl)-, methyl ester: Similar structure but with a furyl group instead of a thienyl group. The uniqueness of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7NO2S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
methyl (E)-3-cyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-5H,1H3/b7-5+ |
InChI-Schlüssel |
OYQHQTBZUGGDGA-FNORWQNLSA-N |
Isomerische SMILES |
COC(=O)/C=C(\C#N)/C1=CC=CS1 |
Kanonische SMILES |
COC(=O)C=C(C#N)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B15061660.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
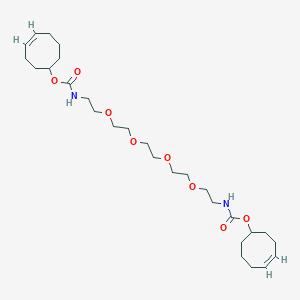
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)

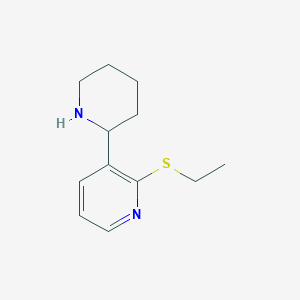
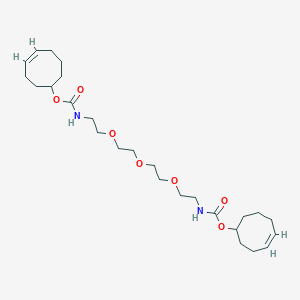

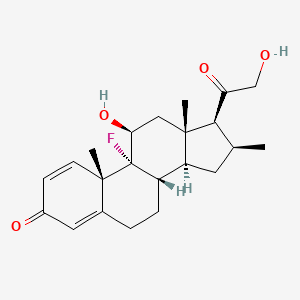
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)


